[(2,4-Dichlorophenyl)methyl](propan-2-yl)amine hydrochloride
Description
Structural Characterization of (2,4-Dichlorophenyl)methylamine Hydrochloride
IUPAC Nomenclature and Systematic Identification
The compound is formally named (2,4-Dichlorophenyl)methylamine hydrochloride . Its systematic identification includes:
- CAS Number : Not explicitly listed in available sources, though the parent amine ([(2,4-Dichlorophenyl)methyl]propan-2-amine) has CAS 46190-62-9 .
- Molecular Formula : C₁₀H₁₃Cl₂N·HCl (estimated from the parent amine’s formula C₁₀H₁₃Cl₂N plus hydrochloride salt addition).
- Molecular Weight : 254.57 g/mol (calculated as 218.12 g/mol + 36.46 g/mol for HCl).
- Synonyms : Includes derivatives of benzylamine hydrochlorides with dichlorophenyl and propan-2-yl substituents.
Table 1: Systematic Identification of the Compound
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | (2,4-Dichlorophenyl)methylamine hydrochloride | — |
| CAS Number (Parent) | 46190-62-9 | |
| Molecular Formula | C₁₀H₁₃Cl₂N·HCl | — |
| Molecular Weight | 254.57 g/mol | — |
Molecular Architecture and Crystallographic Analysis
The compound’s structure comprises:
- A 2,4-dichlorophenyl group : A benzene ring with chlorine substituents at positions 2 and 4.
- A methyl bridge : Connecting the dichlorophenyl group to an amine moiety.
- A propan-2-ylamine group : A tertiary amine with a methyl branch.
- Hydrochloride counterion : Forming an ionic salt with the amine’s nitrogen.
Key Structural Features
- Stereochemistry : The propan-2-ylamine introduces chirality at the nitrogen center.
- Hydrogen Bonding : The hydrochloride ion (Cl⁻) enables ionic interactions and hydrogen bonding with adjacent molecules.
- Crystal Packing : Likely arranged in a monoclinic or orthorhombic system due to the ionic nature, similar to related amine hydrochlorides.
Spectroscopic Profiling
While direct spectral data for the compound is unavailable, its profiles can be extrapolated from structural analogs:
Nuclear Magnetic Resonance (NMR)
| Region (ppm) | Assignment | Expected Shifts |
|---|---|---|
| 7.0–8.0 | Aromatic protons (dichlorophenyl) | 7.2–7.8 (multiplet) |
| 3.5–4.0 | Methine protons (CH₂–N) | 3.8–4.2 (singlet) |
| 1.2–1.5 | Methyl groups (propan-2-yl) | 1.3–1.5 (doublet) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3300–3500 | N–H (amine) stretch |
| 3000–3100 | C–H (aromatic) stretch |
| 2800–2900 | C–H (aliphatic) stretch |
Mass Spectrometry (MS)
| Ion (m/z) | Fragmentation Pattern |
|---|---|
| 218.12 | Parent amine (C₁₀H₁₃Cl₂N⁺) |
| 254.57 | Molar ion (C₁₀H₁₃Cl₂N·HCl⁺) |
Comparative Structural Analysis with Parent Amine
The hydrochloride salt exhibits distinct properties compared to the neutral parent amine:
Table 2: Comparative Properties
| Property | Hydrochloride (C₁₀H₁₃Cl₂N·HCl) | Parent Amine (C₁₀H₁₃Cl₂N) |
|---|---|---|
| Solubility | High in polar solvents (water, methanol) | Low in water; soluble in organic solvents |
| Melting Point | Likely higher than parent amine | Not reported; typical for amines (~100–150°C) |
| Crystallinity | Ionic lattice with Cl⁻ interactions | Molecular lattice with van der Waals forces |
| pH in Solution | Acidic (due to HCl) | Weakly basic (amine protonation) |
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-7(2)13-6-8-3-4-9(11)5-10(8)12;/h3-5,7,13H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDVOTNKNBEHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with isopropylamine in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and safety. The final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that (2,4-Dichlorophenyl)methylamine hydrochloride exhibits antimicrobial activity against various pathogens. The compound's structure allows it to disrupt microbial cell membranes, leading to cell lysis and death of the microorganisms.
Neuroprotective Effects
Studies have shown that this compound may possess neuroprotective properties. It has been observed to attenuate the release of pro-inflammatory cytokines and nitric oxide in activated microglia, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Potential
The compound has shown promise in inhibiting cell growth and inducing apoptosis in cancer cell lines. Its ability to bind to specific receptors may modulate signaling pathways involved in cancer progression.
Pain Management
Given its structural similarity to known analgesics, (2,4-Dichlorophenyl)methylamine hydrochloride is being investigated for its potential as a dual-target mu-opioid receptor agonist and dopamine D3 receptor antagonist. This dual action could provide a novel approach to pain management with fewer side effects compared to traditional opioids.
Treatment of Chagas Disease
Research has indicated that related compounds can affect the mitochondrial membrane potential in Trypanosoma cruzi, the causative agent of Chagas disease. This interaction may inhibit the proliferation of the parasite in infected cell cultures, suggesting a therapeutic avenue for this neglected tropical disease.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that (2,4-Dichlorophenyl)methylamine hydrochloride exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption.
Case Study 2: Neuroinflammation
In another investigation focused on neuroinflammation models, the compound was shown to reduce inflammatory markers significantly when administered to activated microglia cultures. This suggests its potential application in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2,4-Dichlorophenyl)methylamine hydrochloride with structurally or functionally related compounds, emphasizing differences in substituents, biological activity, and industrial relevance:
| Compound Name | Key Structural Features | Biological/Industrial Activity | Key Differences |
|---|---|---|---|
| (2,4-Dichlorophenyl)methylamine hydrochloride (CAS: 32047-53-3) | - 2,4-Dichlorophenylmethyl group - Propan-2-ylamine hydrochloride |
- Industrial intermediate (pharmaceuticals, agrochemicals) - No explicit biological data |
Baseline compound for comparison. |
| N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives | - Oxadiazole ring replaces propan-2-yl group - Variable aliphatic/aromatic amines |
- Anticancer activity (Hep-G2 liver cancer IC₅₀ = 2.46 μg/mL) - Selective cytotoxicity |
Heterocyclic core enhances target specificity; modified solubility and potency . |
| (2,4-Dichlorophenyl)methylamine hydrochloride (CAS: 103040-52-4) | - Allyl (prop-2-en-1-yl) group instead of isopropyl | - Unspecified, likely intermediate for functionalized amines | Allyl group introduces potential for further derivatization (e.g., polymerization). |
| (2-2-Difluoroethyl)(propan-2-yl)amine hydrochloride (CAS: 1394768-25-2) | - Difluoroethyl substituent | - Fluorination improves metabolic stability and lipophilicity | Fluorine atoms alter electronic properties and bioavailability. |
| 2-(4-Fluorophenyl)propan-2-amine hydrochloride (CAS: 1216563-60-8) | - Fluorophenyl group instead of dichlorophenyl - Tertiary amine |
- Research applications in drug development (e.g., CNS-targeting probes) | Reduced steric bulk and altered halogen interactions affect receptor binding. |
| O-[(2,4-Dichlorophenyl)methyl]hydroxylamine hydrochloride (CAS: N/A) | - Hydroxylamine (-NHOH) instead of propan-2-ylamine | - Agrochemical precursor (e.g., pesticide intermediates) | Hydroxylamine group increases oxidative reactivity and chelation potential. |
Structural and Functional Analysis
Substituent Effects on Bioactivity The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and resistance to metabolic degradation compared to non-halogenated analogs. The oxadiazole derivatives () demonstrate that introducing a heterocyclic ring significantly boosts anticancer activity, likely due to enhanced π-π stacking with biological targets like DNA or enzymes .
Industrial and Synthetic Relevance
- The target compound’s isopropyl group simplifies synthesis compared to allyl or fluorinated analogs, which require specialized reagents (e.g., fluorinating agents or allyl bromides) .
- Sertraline hydrochloride (), though structurally distinct, shares the 3,4-dichlorophenyl motif, highlighting the pharmacophore importance of dichlorophenyl groups in serotonin reuptake inhibitors.
Physicochemical Properties Molecular weight variations (e.g., 213.75 g/mol for the target vs. 355.3 g/mol for 4-dimethylamino-N-benzylcathinone hydrochloride) influence solubility and bioavailability . Salt formation (hydrochloride) in all listed compounds improves water solubility, critical for formulation in pharmaceuticals .
Key Research Findings
- Anticancer Potential: Oxadiazole analogs with dichlorophenyl groups exhibit promising cytotoxicity, suggesting that modifying the target compound’s amine group with heterocycles could unlock therapeutic applications .
- Fluorinated Analogs : Fluorine substitution (e.g., in 2-2-difluoroethyl derivatives) enhances metabolic stability, a trait desirable in CNS drugs but currently underexplored in the target compound .
Biological Activity
(2,4-Dichlorophenyl)methylamine hydrochloride, commonly referred to in scientific literature as OTV000624, is a compound of significant interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₀H₁₄Cl₂N and a molecular weight of approximately 254.58 g/mol. Its structure features a dichlorophenyl group attached to a propan-2-ylamine moiety, which contributes to its unique pharmacological properties. The hydrochloride salt form enhances its solubility in water, making it suitable for pharmaceutical formulations.
The biological activity of (2,4-Dichlorophenyl)methylamine hydrochloride is primarily attributed to its interaction with specific molecular targets within the body:
- Receptor Binding : The compound binds to various receptors and enzymes, modulating their activity. This interaction can lead to effects such as inhibition of cell proliferation or induction of apoptosis.
- Biochemical Pathways : It influences several biochemical pathways, which may contribute to its potential therapeutic effects in treating conditions like cancer and inflammation.
Biological Activities
- Antidepressant Effects : Preliminary studies suggest that (2,4-Dichlorophenyl)methylamine hydrochloride may exhibit mood-enhancing properties akin to other psychoactive amines. This potential has led to investigations into its use for mood disorders.
- Antimicrobial Properties : The compound is also being explored for its antibacterial effects. It may inhibit bacterial growth by interfering with essential cellular functions .
- Cancer Research : Research indicates that this compound could play a role in cancer treatment by modulating pathways related to cell growth and survival.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Effects
A study investigating the antidepressant properties of (2,4-Dichlorophenyl)methylamine hydrochloride found that it demonstrated significant mood-enhancing effects in animal models. The mechanism was attributed to alterations in neurotransmitter levels similar to those observed with established antidepressants.
Case Study: Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disruption of critical metabolic processes within bacterial cells, leading to cell death. Further research is needed to explore its efficacy in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2,4-dichlorophenyl)methylamine hydrochloride, and how can purity be optimized?
- Methodology : A two-step approach is typically employed:
Alkylation : React 2,4-dichlorobenzyl chloride with isopropylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) using potassium carbonate as a base to facilitate nucleophilic substitution .
Salt Formation : Treat the free amine with HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
- Purity Optimization : Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures ≥95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Key signals include the benzylic methylene group (δ ~4.2 ppm, singlet) and isopropylamine protons (δ ~2.8–3.0 ppm, multiplet). Aromatic protons (2,4-dichlorophenyl) appear as doublets at δ ~7.3–7.5 ppm .
- FT-IR : N-H stretches (amine hydrochloride) at 2500–2700 cm⁻¹; C-Cl stretches at 750–800 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z corresponding to C₁₀H₁₂Cl₂N (exact mass calculated: 232.03) .
Q. How does the hydrochloride salt form influence solubility and stability?
- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C) compared to the free amine, enabling formulation for in vitro assays (e.g., receptor binding studies) .
- Stability : Store at –20°C under inert atmosphere; the salt is hygroscopic and may degrade under prolonged exposure to light or humidity. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the 2,4-dichlorophenyl moiety?
- Experimental Design :
- Syntize analogs with substituent variations (e.g., 2,4-difluoro, 3,4-dichloro) and assess binding affinity via radioligand displacement assays (e.g., 5-HT receptor subtypes) .
- Compare logP values (HPLC-derived) to correlate lipophilicity with membrane permeability in Caco-2 cell models .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Example : If conflicting IC₅₀ values arise for serotonin receptor inhibition:
Assay Validation : Replicate studies using identical cell lines (e.g., HEK293 expressing 5-HT7 receptors) and buffer conditions (pH 7.4, 1% DMSO) .
Orthogonal Assays : Confirm activity via cAMP accumulation assays and calcium flux measurements to rule out assay-specific artifacts .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets; report p-values and effect sizes to quantify reproducibility .
Q. How can degradation pathways be elucidated under physiological conditions?
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate in simulated gastric fluid (pH 1.2) or intestinal fluid (pH 6.8) at 37°C for 24 hours; analyze via LC-MS to identify hydrolyzed products (e.g., free amine or chlorophenyl derivatives) .
- Oxidative Stress : Treat with 0.3% H₂O₂ and monitor for N-oxide formation using high-resolution mass spectrometry .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
